N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C12H8F2N4O2S |
|---|---|
Molecular Weight |
310.28 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H8F2N4O2S/c13-8-3-9(14)5-10(4-8)17-21(19,20)11-1-2-12-16-15-7-18(12)6-11/h1-7,17H |
InChI Key |
WGUZQPLGFQTYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C=C1S(=O)(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
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Sulfonyl Chloride Synthesis :
-
A pyridine-6-sulfonyl chloride derivative is prepared. For example, 2-chloropyridine-5-sulfonyl chloride or 2-chloropyridine-6-sulfonyl chloride may be used as starting materials.
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Reaction Conditions : Reacting pyridine derivatives with chlorosulfonic acid or thionyl chloride under anhydrous conditions.
-
-
Amination with 3,5-Difluoroaniline :
Cyclization to Form the Triazole Ring
The hydrazinyl intermediate undergoes cyclization to form thetriazolo[4,3-a]pyridine core. Two primary methods are reported:
Method A: Acid-Catalyzed Cyclization
Method B: Oxidative Cyclization
Alternative Synthetic Routes
Route 1: Chlorosulfonyl Intermediate Pathway
Route 2: Piperazine-Mediated Cyclization
-
Formation of Carbamimidothioate Intermediates :
-
Hydrazine-Mediated Cyclization :
Comparative Data on Synthesis Methods
Challenges and Optimization Strategies
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Regioselectivity :
-
Purification :
-
Scalability :
Research Findings and Applications
Antimalarial Activity
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Antimalarial Activity
One of the most notable applications of N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Research has demonstrated that this compound exhibits potent inhibitory effects on falcipain-2, an enzyme crucial for the survival of the malaria parasite.
Key Findings:
- Inhibition Mechanism : The compound binds effectively to falcipain-2, leading to significant inhibition and thus preventing the parasite from thriving in host organisms .
- In Vitro Activity : In vitro studies have shown that derivatives of this compound can achieve low IC50 values (as low as 2.24 μM), indicating strong antimalarial potential .
Synthesis and Structure
The synthesis of this compound typically involves several chemical reactions that yield a compound with a unique triazole-pyridine structure featuring a sulfonamide group. The specific fluorine substitutions enhance its biological activity compared to other similar compounds.
Beyond its antimalarial properties, this compound has shown promise in other therapeutic areas:
- Antimicrobial Properties : Similar compounds within the triazolo-pyridine class have demonstrated antimicrobial activity against various pathogens .
- Potential Anticancer Activity : Some derivatives are being investigated for their anticancer properties due to their structural similarities with known anticancer agents.
Case Studies and Research Insights
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- A study published in the National Institutes of Health explored a virtual library of triazolo-pyridine sulfonamides for their antimalarial activity. Among 1561 compounds screened using molecular docking methods targeting falcipain-2, this compound emerged as a promising candidate for further development .
Comparative Analysis of Related Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Chlorine substitution | Antimicrobial properties |
| N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Different aromatic substitution | Potential anticancer activity |
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific enzymes, such as cysteine proteases. By binding to the active site of these enzymes, the compound prevents the hydrolysis of key substrates, thereby disrupting essential biological processes. This mechanism is particularly relevant in the context of antimalarial activity, where the inhibition of Plasmodium falciparum cysteine proteases can hinder the parasite’s ability to degrade hemoglobin .
Comparison with Similar Compounds
Positional Isomerism: 6- vs. 8-Sulfonamide Derivatives
The positional isomer N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide () differs in the sulfonamide group’s attachment site (8-position vs. 6-position). Key distinctions include:
Substituent Modifications on the Triazolopyridine Core
N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () highlights the impact of additional substitutions:
- 3-Methyl Group : Introduces steric bulk, increasing molecular weight (431.0 g/mol vs. ~310.3 g/mol for the 8-sulfonamide isomer) and raising the melting point to 198–199°C .
- N-Benzyl Substitution : The 4-fluorobenzyl group alters solubility and electronic properties, as evidenced by distinct ¹H-NMR shifts (e.g., 4.81 ppm for CH₂) .
Heterocyclic and Aromatic Substitutions
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () demonstrates further diversification:
- Dual Aromatic Substitutions : The 3,5-difluorophenylmethyl and 4-methoxyphenyl groups enhance lipophilicity (molecular weight: 444.5 g/mol) and may influence receptor binding .
- Spectral Data : The presence of a methoxy group (SMILES:
COc1ccc...) and difluorophenyl moiety would result in distinct NMR and mass spectral profiles compared to simpler analogs .
Table 1: Key Properties of Comparable Compounds
Biological Activity
N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in antimalarial and anticancer therapies.
Chemical Structure and Properties
- Molecular Formula : C12H8F2N4O2S
- Molecular Weight : 310.279 g/mol
The compound features a triazolo-pyridine scaffold with a sulfonamide group, which is significant for its biological activity. The presence of fluorine atoms enhances the lipophilicity and potentially the bioavailability of the compound.
Antimalarial Activity
Recent studies have highlighted the potential of this compound as an antimalarial agent. A virtual library of compounds was screened against the falcipain-2 enzyme, which is crucial for the life cycle of Plasmodium falciparum. The following findings were reported:
- In vitro Activity : Selected compounds from a synthesized library exhibited significant antimalarial activity with IC50 values ranging from 2.24 μM to 4.98 μM against Plasmodium falciparum .
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Plasmodium falciparum |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Plasmodium falciparum |
These results suggest that compounds with similar structural motifs could serve as lead candidates for further development in antimalarial drug discovery.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are emerging as promising candidates in cancer immunotherapy. This compound has shown potential in:
- IDO1 Inhibition : The compound demonstrated sub-micromolar potency in inhibiting IDO1 in vitro, enhancing immune responses against tumors .
| Activity Type | IC50 (μM) |
|---|---|
| IDO1 Inhibition | < 1.0 |
This inhibition is crucial as it may enhance the efficacy of other immunotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring increases lipophilicity and biological activity.
- Sulfonamide Group : This functional group is essential for interaction with biological targets and enhances solubility.
Case Studies
A study conducted by Karpina et al. (2020) synthesized and evaluated a series of triazolo-pyridine sulfonamides for their antimalarial activity. The study utilized both virtual screening and molecular docking methods to identify promising candidates .
Another investigation focused on the role of IDO1 inhibitors in cancer therapy highlighted that modifications to the triazolo-pyridine scaffold can lead to improved potency and selectivity against cancer cell lines .
Q & A
Q. What is the optimized synthetic route for N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
The compound is synthesized via cyclization of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide with methyl ortho-formate under reflux conditions. Key steps include:
- Hydrazine intermediate preparation : Reacting sulfonyl chloride derivatives with hydrazine hydrate.
- Cyclization : Heating the hydrazinyl precursor with methyl ortho-formate in acetic acid, yielding the triazolo[4,3-a]pyridine core.
- Purification : Recrystallization from ethanol/water mixtures, achieving 82% yield and purity confirmed by elemental analysis (C: 46.29%, N: 17.99%, S: 10.38%) .
Q. How is structural confirmation performed for this compound?
- 1H-NMR : Peaks at δ 9.40 (s, H-3), 8.79 (d, H-5), and 11.44 (br. s, SO2NH) confirm triazole and sulfonamide moieties. Aromatic protons (3,5-difluorophenyl) appear as multiplets at δ 6.70–6.88 .
- Elemental Analysis : Matches calculated values (e.g., C 46.45% vs. found 46.29%), ensuring purity and stoichiometric integrity .
Q. What in vitro biological activities have been evaluated?
The compound was screened for antimalarial activity against Plasmodium falciparum strains.
- IC50 values : Determined via SYBR Green assays, with comparisons to chloroquine.
- Selectivity : Cytotoxicity assessed in mammalian cell lines (e.g., HEK293) to establish therapeutic indices .
Advanced Research Questions
Q. How do structural modifications influence activity? Insights from SAR studies.
Substituents on the triazole ring and aryl group significantly modulate activity:
- Fluorine substitution : The 3,5-difluorophenyl group enhances target binding via hydrophobic interactions and electron-withdrawing effects, as seen in analogs like flumetsulam (a triazolo-sulfonamide herbicide) .
- Methyl/ethyl groups : Addition at the triazole 3-position (e.g., compound 6c ) reduces antimalarial potency but improves metabolic stability .
- Methodological approach : Systematic substitution followed by in vitro dose-response assays and molecular docking to identify critical pharmacophores.
Q. What strategies are used to assess metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS.
- CYP450 inhibition screening : Evaluate potential drug-drug interactions using fluorogenic substrates.
- In silico tools : Predict metabolic hotspots (e.g., vulnerable C-H bonds) using software like MetaSite .
Q. How can molecular docking elucidate target engagement mechanisms?
- Target selection : Prioritize malarial enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) based on structural homology.
- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor models.
- Validation : Compare docking scores with experimental IC50 values; key interactions (e.g., hydrogen bonds with sulfonamide oxygen) confirm binding hypotheses .
Q. What analytical methods quantify this compound in biological matrices?
Q. Are there crystallographic data for this compound? Challenges in crystallization.
No published crystal structures exist, but similar triazolo-sulfonamides (e.g., 3-(4-methoxyphenyl)-6-(phenylsulfonyl)-thiazolo-pyrrolo-pyrrole ) require:
Q. How is in vitro toxicity profiled during lead optimization?
Q. What formulation strategies improve aqueous solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
